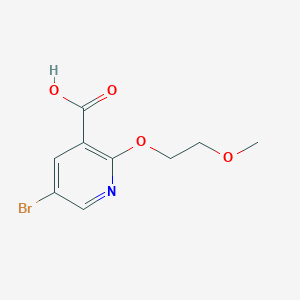
5-Bromo-2-(2-methoxyethoxy)nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(2-methoxyethoxy)nicotinic acid: is an organic compound that belongs to the class of brominated nicotinic acids It is characterized by the presence of a bromine atom at the 5th position, a methoxyethoxy group at the 2nd position, and a carboxylic acid group attached to the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Bromination of 2-(2-methoxyethoxy)nicotinic acid: The synthesis of 5-Bromo-2-(2-methoxyethoxy)nicotinic acid typically involves the bromination of 2-(2-methoxyethoxy)nicotinic acid. The brominating reagent can be selected from N-bromosuccinimide (NBS) or elemental bromine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to achieve high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-2-(2-methoxyethoxy)nicotinic acid can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Esterification: The carboxylic acid group can react with alcohols to form esters under acidic conditions.
Amide Formation: The carboxylic acid group can also react with amines to form amides in the presence of coupling reagents like EDCI or DCC.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, primary amines, or thiols in the presence of a base like sodium hydroxide.
Esterification: Alcohols in the presence of sulfuric acid or hydrochloric acid as a catalyst.
Amide Formation: Primary or secondary amines with coupling reagents like EDCI or DCC.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 5-azido-2-(2-methoxyethoxy)nicotinic acid or 5-amino-2-(2-methoxyethoxy)nicotinic acid.
Esters and Amides: Various esters and amides derived from the reaction with different alcohols and amines.
Aplicaciones Científicas De Investigación
Chemistry:
Building Block in Organic Synthesis: 5-Bromo-2-(2-methoxyethoxy)nicotinic acid is used as a versatile building block in the synthesis of heterocyclic compounds, including pyridines, pyrimidines, and imidazoles, which are important scaffolds in drug discovery and material science.
Biology and Medicine:
Industry:
Mecanismo De Acción
The exact mechanism of action of 5-Bromo-2-(2-methoxyethoxy)nicotinic acid is not well-documented. its structural similarity to nicotinic acid suggests that it may interact with nicotinic acid receptors or other molecular targets involved in cellular signaling and energy metabolism. Further research is needed to elucidate the specific pathways and molecular targets involved.
Comparación Con Compuestos Similares
5-Bromo-2-methoxynicotinic acid: Similar in structure but lacks the methoxyethoxy group, making it less versatile in certain chemical transformations.
5-Bromo-2-(methylthio)nicotinic acid: Contains a methylthio group instead of a methoxyethoxy group, which may alter its reactivity and applications.
5-Bromonicotinic acid: Lacks the additional substituents at the 2nd position, making it a simpler compound with different reactivity and applications.
Propiedades
Fórmula molecular |
C9H10BrNO4 |
|---|---|
Peso molecular |
276.08 g/mol |
Nombre IUPAC |
5-bromo-2-(2-methoxyethoxy)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H10BrNO4/c1-14-2-3-15-8-7(9(12)13)4-6(10)5-11-8/h4-5H,2-3H2,1H3,(H,12,13) |
Clave InChI |
HYKOJNGNYRFRKW-UHFFFAOYSA-N |
SMILES canónico |
COCCOC1=C(C=C(C=N1)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


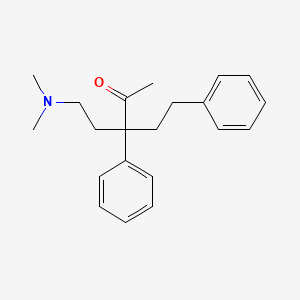

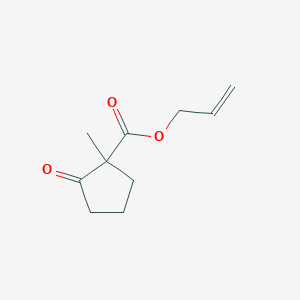
![2-[tert-Butoxy(4-methoxyphenyl)methyl]-4,6-di-tert-butylphenol](/img/structure/B13987671.png)


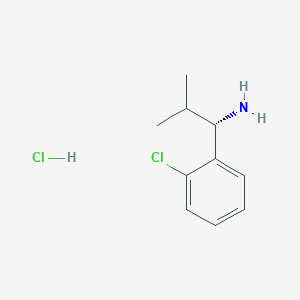
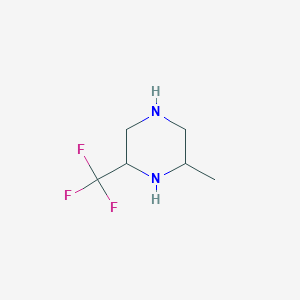
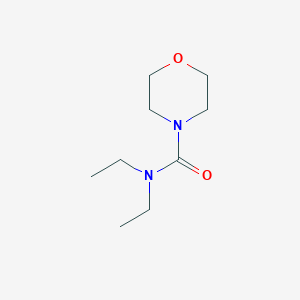
![10-[(1,3-Dimethyl-3-piperidyl)methyl]phenothiazine](/img/structure/B13987711.png)

![3-(3,4-Dimethylphenyl)-3-azaspiro[4.5]decane-2,4-dione](/img/structure/B13987725.png)
![2-Cyclopropylimidazo[1,2-a]pyridine](/img/structure/B13987749.png)

